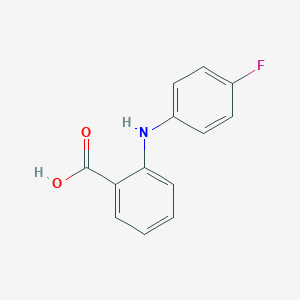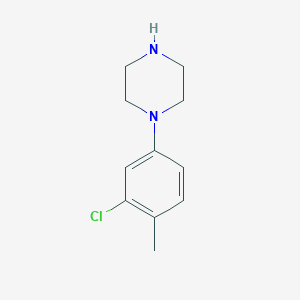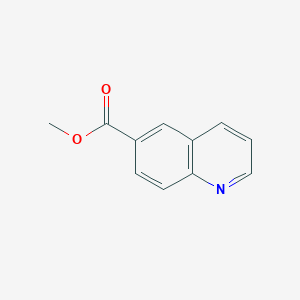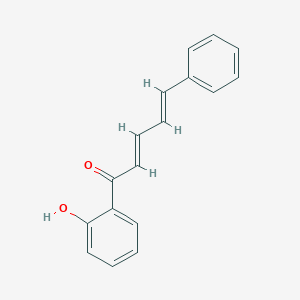
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one, commonly known as chalcone, is a naturally occurring organic compound found in many plants. It is a precursor to various flavonoids and is often used in the synthesis of pharmaceuticals and other organic compounds. Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties and its ability to inhibit various enzymes and proteins.
Mecanismo De Acción
Chalcone exerts its effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins, including tyrosinase and aldose reductase, as mentioned above. Chalcone has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Chalcone has also been found to reduce inflammation and to improve insulin sensitivity, which is important in the management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone also exhibits a wide range of biological activities, which makes it a useful tool for studying various disease processes. However, chalcone has some limitations, including its low solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic properties of chalcone in the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms of action of chalcone and its derivatives.
Métodos De Síntesis
Chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde and a ketone in the presence of a base. Another method involves the reaction of an aryl aldehyde with an α,β-unsaturated ketone in the presence of a base.
Aplicaciones Científicas De Investigación
Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Chalcone has also been found to inhibit the activity of various enzymes and proteins, including tyrosinase, which is involved in the production of melanin, and aldose reductase, which is involved in the development of diabetic complications.
Propiedades
Número CAS |
41420-57-9 |
|---|---|
Nombre del producto |
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one |
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H14O2/c18-16(15-11-5-7-13-17(15)19)12-6-4-10-14-8-2-1-3-9-14/h1-13,19H/b10-4+,12-6+ |
Clave InChI |
DXWDXKXZKZQFAW-PHFXQHTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
Otros números CAS |
41420-57-9 |
Sinónimos |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



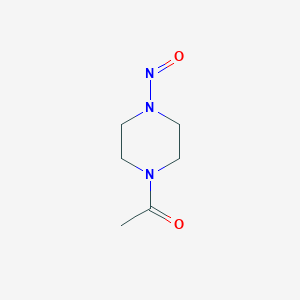
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
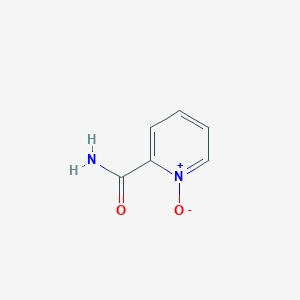
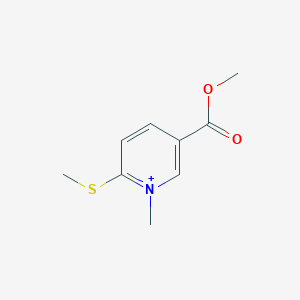
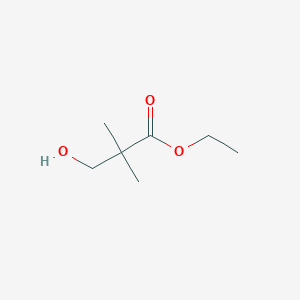
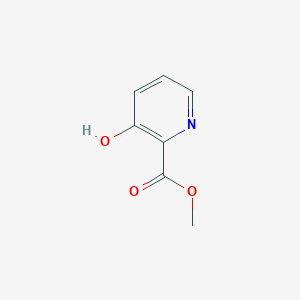
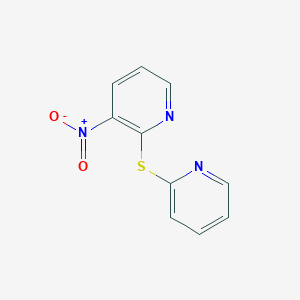
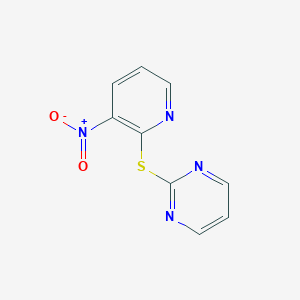
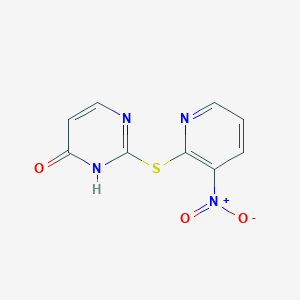
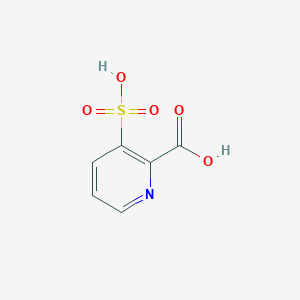
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
